molecular formula C6H13NO2 B8520232 1-Aminocyclohexyl hydroperoxide

1-Aminocyclohexyl hydroperoxide

Cat. No.: B8520232
M. Wt: 131.17 g/mol
InChI Key: FQGKEACLTMRPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclohexyl hydroperoxide (ACHP) is an organohydroperoxide characterized by a cyclohexane backbone substituted with an amine (-NH₂) group and a hydroperoxide (-OOH) group. Hydroperoxides are known for their roles in oxidation reactions, radical-mediated processes, and biological oxidative stress pathways. ACHP’s amino group may enhance its solubility in polar solvents and influence its stability or catalytic behavior compared to non-aminated analogs. Potential applications include organic synthesis (e.g., oxidation of active methylene/methyl groups) and biomedical research (e.g., reactive oxygen species (ROS) generation), though explicit data on ACHP requires extrapolation from structurally related compounds .

Comparison with Similar Compounds

tert-Butyl Hydroperoxide (t-BuOOH)

  • Structure : (CH₃)₃COOH.
  • Reactivity : Widely used as an oxidizing agent in organic synthesis. demonstrates its efficacy in oxidizing active methyl groups of N-heteroaromatic compounds when combined with SeO₂, yielding aldehydes or carboxylic acids in moderate to good yields.
  • Stability : Less prone to spontaneous decomposition than H₂O₂ due to steric hindrance from the tert-butyl group.
  • Applications : Industrial oxidations, polymerization initiator.

Cumene Hydroperoxide (CHP)

  • Structure : C₆H₅C(CH₃)₂OOH.
  • Reactivity : Generates ROS (e.g., in , CHP and H₂O₂ pre-treatment protected against chemotherapy-induced alopecia in rats).
  • Stability : Sensitive to heat and light, requiring careful storage .
  • Applications: Production of phenol and acetone via the Hock rearrangement; ROS studies in dermatology .

Hydrogen Peroxide (H₂O₂)

  • Structure : H₂O₂.
  • Reactivity: Endogenously produced ROS with broad oxidative applications. highlights its equivalence to CHP in protecting hair follicles, though it is less stable and more prone to rapid decomposition.
  • Applications : Disinfectant, bleaching agent, and low-cost oxidant in laboratories.

2-Hydroperoxy-1,3-Dicarbonyl Compounds

  • Structure : 1,3-dicarbonyl backbone with a hydroperoxide group.
  • Reactivity : Mn(III)-catalyzed autoxidation forms hydroperoxide intermediates, which can degrade to hydroxylated products under specific conditions ().
  • Stability : Sensitive to transition metal catalysts (e.g., Mn(OAc)₃ converts hydroperoxides to alcohols at 23°C) .

Data Table: Key Properties of Hydroperoxides

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stability Notes Key Applications References
1-Aminocyclohexyl hydroperoxide C₆H₁₁NO₂ 133.16 -NH₂, -OOH Likely pH- and temperature-sensitive (Inferred) Oxidation catalysis, ROS studies
tert-Butyl hydroperoxide C₄H₁₀O₂ 90.12 -OOH High steric stability Organic synthesis, polymerization
Cumene hydroperoxide C₉H₁₂O₂ 152.19 -OOH, aromatic ring Heat/light-sensitive Phenol production, dermatology
Hydrogen peroxide H₂O₂ 34.01 -OOH Rapid decomposition Disinfection, oxidation reactions

Research Findings and Mechanistic Insights

  • Oxidation Efficiency : t-BuOOH outperforms H₂O₂ in controlled oxidations due to slower decomposition, as shown in ’s SeO₂-mediated reactions .
  • Catalytic Conversion : Mn(III) catalysts convert hydroperoxides (e.g., pyrazolidinedione derivatives) to alcohols at ambient temperatures, suggesting ACHP could undergo similar metal-mediated transformations .
  • Environmental Impact : Hydroperoxides like C97OOH and C98OOH contribute significantly to aerosol-phase organic compounds, highlighting environmental persistence (). ACHP’s volatility and atmospheric behavior remain unexplored but could align with ELVOC dynamics () .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-hydroperoxycyclohexan-1-amine

InChI

InChI=1S/C6H13NO2/c7-6(9-8)4-2-1-3-5-6/h8H,1-5,7H2

InChI Key

FQGKEACLTMRPMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N)OO

Origin of Product

United States

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